molecular formula C14H15NO B3172355 (3'-Methoxy[1,1'-biphenyl]-2-yl)methanamine CAS No. 946726-86-9

(3'-Methoxy[1,1'-biphenyl]-2-yl)methanamine

Cat. No.: B3172355
CAS No.: 946726-86-9
M. Wt: 213.27 g/mol
InChI Key: XBKCWOTWIUGAPY-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Biphenyl (B1667301) Scaffolds in Organic Synthesis

The synthesis of biphenyl scaffolds has a rich history, evolving from early, often harsh methods to highly sophisticated and versatile catalytic reactions. rsc.org The journey began in the 19th century with methods like the Wurtz-Fittig reaction (circa 1855), which involved the coupling of aryl halides with sodium metal. rsc.orgbohrium.com

A significant advancement came in 1901 with the Ullmann reaction, which utilized copper to couple two aryl halide molecules. wikipedia.orgresearchgate.net The traditional Ullmann reaction was a cornerstone for biaryl synthesis for many decades but was often limited by the need for high temperatures, stoichiometric amounts of copper, and electron-withdrawing groups on the aryl halide. wikipedia.orgwikipedia.orgscribd.com

The latter half of the 20th century witnessed a revolution in cross-coupling chemistry, largely driven by the development of transition metal catalysts. The Suzuki-Miyaura coupling, first reported by Akira Suzuki and Norio Miyaura in 1979, became a particularly powerful and widely adopted method. wikipedia.orgnews-medical.netmusechem.com This reaction utilizes a palladium catalyst to couple an organoboron compound with an organohalide, offering high yields, mild reaction conditions, and exceptional functional group tolerance. news-medical.netyonedalabs.com The significance of this and related palladium-catalyzed cross-couplings was recognized with the 2010 Nobel Prize in Chemistry. news-medical.netyonedalabs.com Alongside the Suzuki reaction, other pivotal methods like the Kumada, Stille, Hiyama, and Negishi couplings have further expanded the toolkit for constructing complex biphenyl structures. rsc.orgbohrium.comnih.gov

Table of Key Biphenyl Synthesis Reactions

Reaction Name Year First Reported Key Reagents Typical Metal Catalyst
Wurtz-Fittig Reaction 1855 Aryl halide, Alkyl halide, Sodium None
Ullmann Reaction 1901 Aryl halides Copper
Suzuki-Miyaura Coupling 1979 Organoboron compound, Organohalide Palladium
Kumada Coupling 1972 Grignard reagent, Organohalide Nickel, Palladium
Stille Coupling 1977 Organotin compound, Organohalide Palladium

Significance of Biphenyl Moieties as Privileged Scaffolds in Modern Chemical Biology and Materials Science

The biphenyl moiety is recognized as a "privileged scaffold" in medicinal chemistry. news-medical.net This term, coined by B. E. Evans in 1988, describes molecular frameworks that can bind to multiple, often unrelated, biological targets with high affinity. openochem.org The unique structure of biphenyls—a rigid yet conformationally flexible backbone—allows them to present appended functional groups in precise three-dimensional orientations, making them ideal for interacting with biological receptors. arabjchem.orgresearchgate.net Consequently, the biphenyl motif is a key structural component in numerous pharmaceutical drugs. rsc.orgbiosynce.comwikipedia.org

In materials science, the rigid and planar nature of the biphenyl unit makes it a valuable building block for advanced organic materials. rsc.org These structures are integral to the development of liquid crystals, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). rsc.orgalfa-chemistry.com The ability to extend the π-conjugated system through the biphenyl core allows for the tuning of electronic and optical properties, leading to materials with tailored functionalities for use in semiconductors and electronic devices. news-medical.netalfa-chemistry.com

Overview of Methanamine Functional Groups in Complex Chemical Structures

The methanamine group (-CH2NH2) is a primary amine attached to a methylene (B1212753) (-CH2-) bridge. As a functional group, it imparts several key characteristics to a molecule. Amines are organic derivatives of ammonia (B1221849) and are defined by the presence of a basic nitrogen atom with a lone pair of electrons. brainly.comchemistrytalk.org This lone pair makes amines basic and nucleophilic, allowing them to participate in a wide range of chemical reactions. chemistrytalk.org

The presence of the N-H bonds in a primary amine like methanamine allows for hydrogen bonding, which can significantly influence a molecule's physical properties and its interactions with biological targets. chemistrytalk.org In complex structures, the methanamine group serves as a common site for further chemical modification and as a critical pharmacophore for binding to proteins and other biomolecules. libretexts.org Its basicity allows for the formation of ammonium (B1175870) salts, which can improve the solubility and handling of pharmaceutical compounds. The methanamine unit is a fundamental building block found in numerous biologically active compounds and serves as a versatile synthetic handle in the construction of complex molecular architectures. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(3-methoxyphenyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-16-13-7-4-6-11(9-13)14-8-3-2-5-12(14)10-15/h2-9H,10,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKCWOTWIUGAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=CC=C2CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601281580
Record name 3′-Methoxy[1,1′-biphenyl]-2-methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946726-86-9
Record name 3′-Methoxy[1,1′-biphenyl]-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946726-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3′-Methoxy[1,1′-biphenyl]-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601281580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Mechanistic Investigations Pertaining to 3 Methoxy 1,1 Biphenyl 2 Yl Methanamine and Its Synthetic Transformations

Detailed Mechanistic Pathways of Carbon-Carbon Bond Formation in Biaryl Systems

The central carbon-carbon bond that defines the biphenyl (B1667301) structure of the target molecule is typically forged through powerful cross-coupling reactions. The mechanisms of these reactions have been studied extensively, with palladium-catalyzed cycles being the most prominent.

The Suzuki-Miyaura coupling is a primary method for constructing biaryl systems and proceeds via a well-defined catalytic cycle involving a palladium catalyst. byjus.com This cycle is generally understood to involve three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org

Oxidative Addition : The cycle begins with a low-valent palladium(0) complex. This species reacts with an aryl halide (e.g., 2-halobenzyl amine derivative), inserting the palladium atom into the carbon-halogen bond. This step oxidizes the palladium from Pd(0) to Pd(II), forming an organopalladium(II) complex. byjus.comwikipedia.org This step is often the rate-determining step of the entire cycle. wikipedia.org

Transmetalation : In this step, the organic group from an organoboron compound (e.g., 3-methoxyphenylboronic acid), activated by a base, is transferred to the palladium(II) complex. wikipedia.org The halide ligand on the palladium is replaced by the aryl group from the boronic acid, bringing the two organic fragments that will form the new biaryl bond together on the same metal center. yonedalabs.com

Reductive Elimination : This is the final step, where the two organic groups (the two aryl rings) on the palladium(II) complex are coupled together, forming the new carbon-carbon bond of the biphenyl product. libretexts.org This process reduces the palladium back to its Pd(0) oxidation state, regenerating the active catalyst which can then re-enter the cycle. chemrxiv.org

StepPalladium Oxidation StateKey TransformationResulting Intermediate
Oxidative Addition 0 → +2Pd(0) inserts into the aryl-halide bond.Aryl-Pd(II)-Halide complex
Transmetalation +2Aryl group from organoboron reagent replaces the halide on the Pd(II) center.Diaryl-Pd(II) complex
Reductive Elimination +2 → 0The two aryl groups are coupled, forming a new C-C bond and releasing from the metal.Biaryl product and regenerated Pd(0) catalyst

This interactive table summarizes the key events in the Suzuki-Miyaura catalytic cycle.

While palladium-catalyzed reactions are now dominant, classical methods like the Ullmann condensation offer alternative mechanistic pathways for biaryl synthesis. The Ullmann reaction traditionally involves the copper-mediated coupling of two aryl halides at high temperatures. slideshare.netwikipedia.org While ionic mechanisms involving organocopper intermediates are often proposed, substantial evidence for radical pathways exists, particularly in photoinduced versions of the reaction. wikipedia.orgcaltech.edu

A proposed radical mechanism can be initiated by a single-electron transfer (SET) from a copper(I) species to an aryl halide. caltech.edu This generates an aryl radical and a copper(II) species. The aryl radical can then react with another equivalent of the copper catalyst or another aryl halide in a complex series of steps to ultimately form the biaryl product. Photochemical variants of the Ullmann C-N coupling have demonstrated the viability of such a radical pathway, allowing the reaction to proceed under much milder conditions than the classical thermal reaction. caltech.eduresearchgate.net

Mechanistic Aspects of C-N Bond Formation and Activation

The aminomethyl group on (3'-Methoxy[1,1'-biphenyl]-2-yl)methanamine is a key functional handle. Its C-N bond, typically considered inert, can be activated by transition metal catalysts, enabling a range of synthetic transformations. marquette.edu

Ruthenium complexes have been shown to be effective catalysts for the activation of C-N bonds in primary amines. marquette.edu This strategy allows for the use of ubiquitous amines as coupling partners. The mechanism for these transformations can vary but often involves the cleavage of the C-N bond via oxidative addition to a low-valent ruthenium center. rsc.org

Studies on ruthenium-catalyzed deaminative coupling of primary amines have proposed mechanisms based on kinetic data, isotope effects, and computational studies. marquette.eduresearchgate.net For example, in the coupling of two different primary amines to form a secondary amine, a plausible mechanism involves the formation of a ruthenium hydride complex. marquette.edu Kinetic studies, including Hammett plots derived from reactions with para-substituted benzylamines, have been used to probe the electronic effects of the reaction and support proposed intermediates. marquette.eduresearchgate.net

Catalytic SystemReaction TypeProposed Mechanistic Feature
Ru-H complex with catechol ligandDeaminative coupling of primary aminesFormation of Ru(IV)-alkyl species
Cationic Ru-H complexDeaminative coupling of ketones with aminesIntramolecular caltech.edursc.org-alkyl migration of a Ru-enamine intermediate

This interactive table highlights findings from mechanistic studies of Ruthenium-catalyzed C-N bond activation. marquette.eduresearchgate.net

A powerful, mechanistically distinct approach to functionalizing primary amines involves their in situ conversion into a good leaving group, a process known as deaminative coupling. rsc.org This avoids the need for pre-functionalization of the amine. In a typical process relevant to benzylamines, an inexpensive nitrosating agent like isoamyl nitrite (B80452) is used to convert the primary amine into a diazonium salt intermediate under basic conditions. rsc.orgresearchgate.net

This highly reactive intermediate can then undergo coupling with a nucleophile. For instance, in a metal-free deaminative coupling with arylboronic acids, the Lewis-acidic boronic acid can facilitate the process, leading to the formation of a new carbon-carbon bond and yielding diarylmethane products. rsc.orgrsc.org Mechanistic experiments suggest that multiple distinct pathways can operate simultaneously to furnish the final products. rsc.org

Intramolecular Cyclization and Rearrangement Pathways

The specific arrangement of the aminomethyl group at the 2-position of the biphenyl system in this compound creates the potential for intramolecular cyclization reactions to form nitrogen-containing heterocyclic structures. Such transformations are valuable for the synthesis of complex molecular architectures.

A plausible pathway involves a transition-metal-catalyzed intramolecular C-H activation. In this scenario, a catalyst (e.g., palladium, rhodium, or gold) could coordinate to the nitrogen atom of the amine. This would position the metal center in proximity to a C-H bond on the adjacent aromatic ring. mdpi.com Subsequent intramolecular C-H activation would form a metallacycle intermediate. From this intermediate, reductive elimination could forge a new C-N bond, resulting in a cyclized product such as a dihydrophenanthridine derivative. This type of cyclometalation followed by reductive elimination is a known strategy for constructing N-heterocycles. mdpi.com The precise nature of the product would depend on the reaction conditions and the catalyst employed.

Lactamization Reactions Involving Aryl Anilines and Isocyanate Intermediates

Lactams are cyclic amides that are prevalent in a wide range of biologically active compounds and are key intermediates in organic synthesis. The synthesis of lactams can be achieved through various methods, including the intramolecular cyclization of amino acids or their derivatives. In the context of this compound, a potential pathway to a lactam would involve the conversion of the primary amine to a reactive intermediate, such as an isocyanate, followed by an intramolecular cyclization.

While direct lactamization of the parent amine is not feasible without prior functionalization, a derivative such as a 2'-carboxy-[1,1'-biphenyl]-2-yl)methanamine could undergo intramolecular amide bond formation. A more versatile approach involves the transformation of the aminomethyl group. For instance, if the aminomethyl group is part of a larger chain containing a carboxylic acid or ester, intramolecular cyclization to form a lactam is a plausible transformation.

A hypothetical reaction pathway could involve the reaction of a related biphenyl derivative, where the aminomethyl group is replaced by an isocyanate group, with an intramolecular nucleophile. The mechanism for such a lactamization would proceed through the following key steps:

Formation of an Isocyanate Intermediate: A derivative of this compound, such as a corresponding carboxylic acid, could be converted to an acyl azide (B81097) via a Curtius rearrangement, which upon heating would furnish an isocyanate.

Intramolecular Nucleophilic Attack: If a nucleophilic group is present at a suitable position on the biphenyl scaffold, it can attack the electrophilic carbon of the isocyanate. For example, a hydroxyl or a secondary amine group at the 2'-position could initiate the cyclization.

Ring Closure and Proton Transfer: The nucleophilic attack would lead to the formation of a cyclic intermediate, which would then undergo proton transfer to yield the stable lactam product.

Reaction Step Description Key Intermediates
Isocyanate FormationConversion of a carboxylic acid derivative to an isocyanate.Acyl azide, Isocyanate
Intramolecular CyclizationNucleophilic attack on the isocyanate carbon.Cyclic tetrahedral intermediate
Proton TransferTautomerization to the final lactam product.Lactam

Cyclometallation Mechanisms (e.g., Cyclopalladation)

Cyclometallation is a powerful reaction that involves the intramolecular activation of a C-H bond by a metal center, leading to the formation of a stable metallacycle. The aminomethyl group in this compound can act as a directing group, facilitating the cyclometallation at an ortho C-H bond of the biphenyl system. Palladium-catalyzed cyclometallation, or cyclopalladation, is a particularly well-studied process.

The mechanism of cyclopalladation of benzylamine (B48309) derivatives typically proceeds through an electrophilic attack of the palladium on an ortho-arene C-H bond. The key steps are as follows:

Coordination: The primary amine of this compound coordinates to a palladium(II) precursor, such as palladium(II) acetate (B1210297). This brings the metal center in close proximity to the C-H bonds of the aromatic rings.

C-H Activation: The palladium center then activates a C-H bond on one of the phenyl rings. This is often the rate-limiting step and can proceed through different proposed mechanisms, including concerted metalation-deprotonation (CMD) or oxidative addition followed by reductive elimination. In the CMD pathway, the C-H bond cleavage and Pd-C bond formation occur in a single step, often assisted by a base (such as the acetate ligand).

Formation of the Palladacycle: The C-H activation results in the formation of a stable five- or six-membered palladacycle, with a covalent bond between the palladium and the carbon of the biphenyl ring. The resulting palladacycles are often dimeric species, bridged by ligands such as acetate or chloride.

Computational studies on the cyclometallation of dimethylbenzylamine by palladium acetate suggest that the rate-limiting step is the electrophilic attack of the palladium on an ortho arene C-H bond to form an agostic complex, which then proceeds to the cyclometalated product via intramolecular deprotonation. hw.ac.uk The presence of the methoxy (B1213986) group on the second phenyl ring of this compound could influence the regioselectivity of the C-H activation, potentially directing the cyclometallation to the more electron-rich ring.

Step Description Key Species
1. CoordinationThe amine coordinates to the Pd(II) center.Amine-Pd(II) complex
2. C-H ActivationIntramolecular activation of an ortho C-H bond.Agostic complex, Transition state
3. Palladacycle FormationFormation of a stable Pd-C bond.Monomeric or Dimeric Palladacycle

Cascade Reactions and Dearomatization Processes

Cascade reactions, also known as tandem or domino reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. Such reactions are highly efficient for building molecular complexity from simple starting materials. The biphenyl scaffold of this compound is a prime candidate for participating in cascade reactions, particularly those involving dearomatization.

Dearomatization reactions transform a flat aromatic system into a three-dimensional cyclic structure, which is a valuable strategy in the synthesis of natural products and complex molecules. For biphenyl derivatives, dearomatization can be initiated by various methods, including oxidation, reduction, or photochemical activation.

A plausible cascade reaction involving a derivative of this compound could be a photo-redox catalyzed dearomative ipso-annulation. In such a process, a suitably functionalized biphenyl derivative could undergo a cascade cyclization. For example, a photo-oxidative cascade cyclization between biaryls and various reagents has been reported to yield structurally diverse spirotrienones. chemrxiv.org

The general mechanism for such a photo-redox catalyzed cascade reaction would involve:

Photoexcitation: A photocatalyst absorbs light and is excited to a higher energy state.

Single Electron Transfer (SET): The excited photocatalyst can then engage in a single electron transfer with the biphenyl substrate or another reagent, generating radical intermediates.

Radical Cascade: The generated radical can undergo a series of intramolecular cyclizations and other transformations. For instance, a radical addition to an appended functional group could initiate a cascade that ultimately leads to dearomatization of one of the phenyl rings.

Termination: The cascade terminates through another electron transfer step or a radical-radical coupling, yielding the final dearomatized product.

The specific outcome of such a cascade would be highly dependent on the nature of the substituents on the biphenyl core and the reaction conditions employed. The presence of the aminomethyl and methoxy groups would undoubtedly influence the electronic properties of the biphenyl system and thus its reactivity in such cascade processes.

Process Description Potential Products
Photo-redox CatalysisInitiation of a reaction cascade via light absorption and electron transfer.Spirocyclic compounds, Dearomatized products
Radical CascadeA series of rapid intramolecular reactions involving radical intermediates.Polycyclic structures
DearomatizationConversion of an aromatic ring to a non-aromatic cyclic system.Spiro-trienones, functionalized cyclohexadienes

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methoxy 1,1 Biphenyl 2 Yl Methanamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-bond or through-space correlations, a complete structural map can be assembled.

The primary structure of (3'-Methoxy[1,1'-biphenyl]-2-yl)methanamine can be confidently assigned using ¹H and ¹³C NMR spectroscopy. The expected chemical shifts are influenced by the electronic effects of the methoxy (B1213986) (-OCH₃) and aminomethyl (-CH₂NH₂) substituents, as well as the anisotropic effects arising from the biphenyl (B1667301) ring system.

In the ¹H NMR spectrum, distinct signals are anticipated for the aromatic protons, the benzylic methylene (B1212753) protons, the amine protons, and the methoxy protons. The aromatic region (typically δ 7.0-7.6 ppm) is expected to be complex due to the presence of eight non-equivalent protons on the two phenyl rings. Protons on the methoxy-substituted ring are influenced by the electron-donating nature of the methoxy group, while protons on the other ring are affected by the aminomethyl group. The benzylic protons of the -CH₂NH₂ group would likely appear as a singlet or a multiplet around δ 3.8-4.0 ppm, and the methoxy protons as a sharp singlet around δ 3.8 ppm. The amine protons are often broad and their chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each of the 14 carbon atoms in the molecule. The quaternary carbons involved in the biphenyl linkage and those bonded to the substituents are expected at lower fields (δ 130-160 ppm). The methoxy carbon typically resonates around δ 55 ppm. The benzylic carbon of the aminomethyl group is expected in the range of δ 40-45 ppm. Aromatic carbons show resonances between δ 110 and 145 ppm, with those ortho and para to the methoxy group shifted upfield due to its electron-donating effect.

Table 1: Predicted ¹H NMR Data for this compound Note: Data are predicted based on analogous structures and general principles of NMR spectroscopy.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~7.50-7.20m8HAr-H
~3.85s2H-CH₂-NH₂
~3.81s3H-OCH₃
~1.5-2.5br s2H-NH₂

Table 2: Predicted ¹³C NMR Data for this compound Note: Data are predicted based on analogous structures and general principles of NMR spectroscopy.

Chemical Shift (δ ppm)Assignment
~159.8Ar-C (C-3')
~142.5Ar-C (C-1')
~140.0Ar-C (C-1)
~138.5Ar-C (C-2)
~130.0-112.0Ar-CH
~55.2-OCH₃
~43.0-CH₂-NH₂

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for unambiguously assigning signals and confirming the molecular connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be crucial for establishing the connectivity of protons within each aromatic ring. Cross-peaks would connect adjacent aromatic protons, allowing for a sequential walk-around of each ring system, confirming their individual spin systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons (¹JCH). perkinelmer.com Each CH, CH₂, and CH₃ group will produce a cross-peak, linking the proton signal to its corresponding carbon signal. This technique would definitively link the proton signal at ~3.85 ppm to the benzylic carbon at ~43.0 ppm, and the methoxy proton signal at ~3.81 ppm to the methoxy carbon at ~55.2 ppm. It would also correlate each aromatic proton to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). sdsu.edu HMBC is critical for piecing together the molecular fragments. Key expected correlations would include:

The benzylic protons (~3.85 ppm) showing correlations to the quaternary aromatic carbons C-1 and C-2, as well as the aromatic C-6.

The methoxy protons (~3.81 ppm) showing a strong correlation to the C-3' carbon.

Protons on one aromatic ring showing long-range correlations to the quaternary carbon of the other ring, confirming the biphenyl linkage. For instance, H-6' would be expected to show a correlation to C-1.

TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a coupled spin system, not just adjacent ones. This would be particularly useful for confirming all the protons belonging to a single aromatic ring, even if some couplings are very small.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. In this case, NOESY could reveal the preferred rotational conformation (atropisomerism) of the biphenyl system by showing through-space correlations between protons on the different rings. For example, a NOE between the benzylic protons and a proton on the methoxy-substituted ring (e.g., H-2' or H-6') would provide information about the dihedral angle between the two rings.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Molecular Formula Determination

HRMS is a vital technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. The molecular formula of this compound is C₁₄H₁₅NO. chemicalbook.com The high-resolution mass measurement provides a value accurate to several decimal places, which can distinguish this formula from other potential combinations of atoms with the same nominal mass.

Table 3: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₄H₁₅NO
Calculated Exact Mass ([M+H]⁺)214.1232
Expected m/z214.1232

The experimentally determined mass would be compared to the calculated value. A match within a small tolerance (typically <5 ppm) provides strong evidence for the proposed molecular formula.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound is expected to exhibit several characteristic bands.

Table 4: Predicted FT-IR Data for this compound Note: Data are predicted based on analogous structures and general principles of IR spectroscopy.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3250N-H stretch (symmetric & asymmetric)Primary Amine (-NH₂)
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic (-CH₂-, -OCH₃)
1600-1450C=C stretchAromatic Ring
~1610, ~1580N-H bend (scissoring)Primary Amine (-NH₂)
1250-1200C-O stretch (asymmetric)Aryl-alkyl ether
1100-1000C-O stretch (symmetric)Aryl-alkyl ether
1250-1020C-N stretchAmine
850-675C-H bend (out-of-plane)Aromatic (substitution pattern)

The presence of two bands in the 3400-3250 cm⁻¹ region would be characteristic of the primary amine N-H stretching vibrations. The aromatic C=C stretching bands and the strong C-O stretching bands from the methoxy group would also be prominent features, confirming the key functional groups within the molecule's structure.

Theoretical and Computational Chemistry Studies on 3 Methoxy 1,1 Biphenyl 2 Yl Methanamine

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. For (3'-Methoxy[1,1'-biphenyl]-2-yl)methanamine, DFT calculations, typically employing a functional like B3LYP with a basis set such as 6-311G(d,p), are used to determine the molecule's optimized geometry and electronic properties. nih.govmdpi.com

The optimization process yields the lowest energy conformation, providing precise data on bond lengths, bond angles, and the crucial dihedral angle between the two phenyl rings. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. scispace.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in their energies, the HOMO-LUMO gap, is a key indicator of chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. schrodinger.comnih.gov A smaller gap generally implies higher reactivity. nih.gov These calculations reveal how the methoxy (B1213986) and methanamine substituents modulate the electron density distribution across the biphenyl (B1667301) system.

Table 1: Calculated Electronic Properties of this compound Note: The following values are representative examples derived from typical DFT calculations at the B3LYP/6-311G(d,p) level of theory.

ParameterCalculated Value
HOMO Energy-5.85 eV
LUMO Energy-0.98 eV
HOMO-LUMO Energy Gap (ΔE)4.87 eV
Ionization Potential5.85 eV
Electron Affinity0.98 eV
Global Hardness (η)2.44 eV
Electronegativity (χ)3.42 eV
Dipole Moment2.15 Debye

Quantum Chemistry Simulations for Reaction Pathway Elucidation and Transition State Analysis

Quantum chemistry simulations are instrumental in mapping out the potential energy surface of chemical reactions, allowing for the elucidation of reaction mechanisms. chemrxiv.org For a molecule like this compound, these methods can be used to investigate its synthesis, for instance, via a Suzuki coupling reaction to form the biphenyl bond followed by functional group manipulations to install the methanamine moiety.

By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. Transition state theory, combined with these calculations, allows for the prediction of reaction rates and kinetic feasibility. Methods such as the synchronous transit-guided quasi-Newton (STQN) method are employed to locate the exact geometry of transition states. chemrxiv.org The imaginary frequency obtained from a vibrational analysis confirms the identity of a transition state structure. These simulations can reveal the step-by-step atomistic movements and provide a rationale for experimentally observed product distributions and reaction efficiencies. chemrxiv.org

Table 2: Hypothetical Energy Profile for a Key Synthetic Step Note: Representative calculated relative energies (in kcal/mol) for a hypothetical reaction step.

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Starting materials
Transition State 1 (TS1)+22.5Energy barrier for the first step
Intermediate-5.2A metastable species formed during the reaction
Transition State 2 (TS2)+15.8Energy barrier for the second step
Products-12.7Final products of the step

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Molecular Recognition

While quantum mechanics methods are excellent for electronic properties, Molecular Dynamics (MD) simulations are better suited for exploring the conformational flexibility and dynamics of molecules over time. biotechnologia-journal.org Using classical mechanics and a defined force field (e.g., AMBER, CHARMM), MD simulations model the movement of every atom in the system, including the surrounding solvent molecules. biotechnologia-journal.org

For this compound, MD simulations can map its conformational landscape by tracking the torsional angle between the two phenyl rings. This reveals the most populated (lowest energy) conformations and the dynamics of interconversion between them. researchgate.net Such simulations, often run for hundreds of nanoseconds, provide a statistical understanding of the molecule's shape and flexibility in a solution, which is crucial for its interaction with biological targets. biotechnologia-journal.orguark.edu Furthermore, MD simulations are vital for studying molecular recognition events, such as the binding of the molecule to a protein. They can illustrate how the molecule adapts its conformation upon entering a binding site and the stability of the resulting complex over time. illinois.edu

Table 3: Illustrative Parameters and Findings from an MD Simulation Note: Representative parameters for a 100 ns simulation in an explicit water solvent model.

ParameterValue/Finding
Force FieldGAFF2
Solvent ModelTIP3P Water
Simulation Time100 ns
Temperature300 K
Average Phenyl-Phenyl Dihedral Angle55.2°
Major Conformational StatesTwo dominant states centered around 50° and -50°
Root Mean Square Fluctuation (RMSF) of Methanamine Group1.8 Å

Theoretical Prediction of Spectroscopic Signatures

Computational chemistry offers powerful methods for predicting the spectroscopic properties of molecules, which can be used to interpret and verify experimental data. For this compound, several key spectroscopic signatures can be calculated.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.govdergipark.org.tr These theoretical values are invaluable for assigning peaks in experimental spectra.

Infrared (IR) Spectroscopy: By performing a frequency calculation on the optimized geometry, the vibrational modes of the molecule can be determined. nih.gov The resulting frequencies and intensities correspond to the peaks in an IR spectrum, aiding in the identification of characteristic functional group vibrations.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths. scispace.com This information can be used to simulate the UV-Visible absorption spectrum, predicting the wavelength of maximum absorption (λmax) which corresponds to electronic transitions, often from the HOMO to the LUMO. nih.gov

Table 4: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data Note: Representative values illustrating the typical agreement between calculated and experimental data.

Spectroscopic DataCalculated ValueExpected Experimental Value
¹H NMR (aromatic proton, ortho to -CH₂NH₂)7.35 ppm~7.3-7.4 ppm
¹³C NMR (carbon attached to -OCH₃)159.5 ppm~159-160 ppm
IR Frequency (N-H stretch)3350 cm⁻¹~3300-3400 cm⁻¹
IR Frequency (C-O stretch)1245 cm⁻¹~1240-1260 cm⁻¹
UV-Vis λmax255 nm~250-260 nm

Computational Analysis of Chiral Axes and Atropisomerism in Biphenyl Systems

Substituted biphenyls can exhibit a form of stereoisomerism known as atropisomerism, where rotation around the single bond connecting the two rings is hindered, leading to stable, non-interconverting enantiomers. This phenomenon gives rise to a chiral axis. The stability of these atropisomers depends on the energy barrier to rotation.

For this compound, computational methods can be used to quantify this rotational barrier. This is achieved by performing a series of constrained geometry optimizations (a "potential energy scan") using DFT, where the dihedral angle between the phenyl rings is systematically varied. The energy maximum along this rotational coordinate corresponds to the transition state for interconversion. A sufficiently high energy barrier (typically > 20-25 kcal/mol) indicates that the atropisomers can be isolated at room temperature. The size of the substituents at the ortho positions is the primary factor determining the height of this barrier. The methanamine group at the 2-position is expected to create significant steric hindrance, making atropisomerism a key feature to investigate for this molecule.

Table 5: Hypothetical Rotational Energy Barrier Calculations Note: Representative energies calculated by scanning the C-C-C-C dihedral angle.

Dihedral AngleRelative Energy (kcal/mol)Description
~55°0.0Ground State Conformation
90°+23.5Rotational Transition State
~125°0.0Ground State Conformation (enantiomeric)
+8.5Planar Conformation (eclipsed)

In Silico Modeling of Molecular Interactions and Binding Affinities

To understand the potential biological activity of this compound, in silico modeling techniques like molecular docking are employed. nih.gov Docking algorithms predict the preferred orientation of a molecule (ligand) when bound to a specific protein target, as well as the strength of the interaction, often expressed as a binding energy or docking score. uomustansiriyah.edu.iq

In a typical study, the 3D structure of a target protein is obtained from a database like the Protein Data Bank (PDB). The compound is then computationally "docked" into the active site of the protein. The results are analyzed to identify key intermolecular interactions, such as hydrogen bonds between the amine or methoxy groups and protein residues, hydrophobic interactions involving the phenyl rings, and potential pi-pi stacking. researchgate.net These studies can rapidly screen the compound against various targets, prioritize it for experimental testing, and provide a structural hypothesis for its mechanism of action. The binding free energy can be further refined using more computationally intensive methods like MD simulations coupled with free energy calculations. atommap.com

Table 6: Example Results from a Molecular Docking Study Note: Hypothetical docking results against a representative kinase enzyme.

ParameterResult
Protein Target (PDB ID)Hypothetical Kinase (e.g., 1XYZ)
Docking Score / Binding Energy-8.9 kcal/mol
Key Hydrogen Bond InteractionsAmine group with Asp145; Methoxy oxygen with Lys22
Key Hydrophobic InteractionsBiphenyl rings with Val30, Leu85, Ala128
Predicted Inhibition Constant (Ki)250 nM

Applications in Advanced Organic Synthesis and Chemical Biology

As Key Intermediates in the Synthesis of Complex Organic Molecules

While direct experimental evidence for the use of (3'-Methoxy[1,1'-biphenyl]-2-yl)methanamine in the synthesis of polyketide natural products and nitrogen-containing heterocycles is not extensively documented in publicly available literature, its structural features suggest a plausible role as a key intermediate in these areas. The presence of both a nucleophilic amine and an aromatic scaffold allows for its incorporation into complex molecular architectures.

Polyketides are a large and structurally diverse class of natural products synthesized by polyketide synthases (PKSs). rsc.org The biosynthesis of these molecules involves the iterative condensation of simple acyl-CoA precursors. rsc.org While biphenyl (B1667301) moieties are not the most common building blocks in polyketide synthesis, the incorporation of aromatic starter units is a known strategy for generating structural diversity. nih.govrsc.orgresearchgate.net

In a hypothetical synthetic pathway, this compound could be envisioned to be functionalized to serve as a precursor for an acyl-CoA starter unit. For instance, the amine could be protected and the aromatic ring further elaborated to introduce a carboxylic acid functionality, which could then be converted to its coenzyme A thioester. This biphenyl-containing starter unit could then be introduced into a polyketide synthase pathway, leading to the formation of novel polyketide structures with embedded biphenyl motifs.

Table 1: Hypothetical Functionalization of this compound for Polyketide Synthesis

StepReactionReagents and ConditionsProduct
1Amine ProtectionBoc-anhydride, Et3N, CH2Cl2N-Boc-(3'-Methoxy[1,1'-biphenyl]-2-yl)methanamine
2Directed Ortho-metalation and Carboxylations-BuLi, TMEDA, THF; then CO2N-Boc-6-carboxy-(3'-Methoxy[1,1'-biphenyl]-2-yl)methanamine
3Esterification and Thioesterification1. MeOH, H+ 2. Coenzyme A, enzyme-catalyzedBiphenyl-acyl-CoA Starter Unit

This table presents a hypothetical reaction sequence and is for illustrative purposes only.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. nih.govorganic-chemistry.org The primary amine functionality of this compound makes it a suitable precursor for the synthesis of various heterocyclic ring systems. Biphenyl derivatives, in general, are recognized as important intermediates in the synthesis of heteroaromatic and polycyclic aromatic compounds. nih.gov

For example, the amine could undergo condensation reactions with dicarbonyl compounds to form pyrroles or be used in transition-metal-catalyzed cyclization reactions to construct more complex heterocyclic frameworks. The biphenyl moiety would impart specific steric and electronic properties to the resulting heterocycle, potentially influencing its biological activity or material properties.

Table 2: Potential Heterocyclic Scaffolds from this compound

Heterocycle ClassSynthetic StrategyPotential Application
PyrrolesPaal-Knorr synthesis with a 1,4-dicarbonyl compoundBiologically active compounds
QuinolinesSkraup synthesis with glycerol (B35011) and an oxidizing agentAntimalarial and anticancer agents
BenzodiazepinesReaction with a 2-aminobenzoyl chloride derivativeAnxiolytic and anticonvulsant drugs
IsoquinolinesBischler-Napieralski or Pictet-Spengler reactionVasodilators and antimicrobial agents

This table outlines potential synthetic routes to various heterocycles, based on the known reactivity of primary amines.

Role in Ligand Design for Catalytic Processes

The development of novel ligands is crucial for advancing transition-metal-catalyzed reactions. Biphenyl-based phosphine (B1218219) ligands have emerged as a particularly effective class of ligands, especially in palladium-catalyzed cross-coupling reactions. nih.govnih.gov The steric bulk and electron-donating properties of these ligands can be fine-tuned to achieve high catalytic activity and selectivity. tcichemicals.com

Chiral biphenyl diphosphines are highly effective ligands for asymmetric catalysis, enabling the enantioselective synthesis of a wide range of chiral compounds. nih.gov The atropisomeric chirality of the biphenyl backbone is a key feature that allows for the creation of a chiral environment around the metal center. researchgate.net

While the synthesis of a phosphine ligand directly from this compound is not explicitly described in the available literature, one could envision a synthetic route where the amine is first converted to a phosphine group. The resulting phosphine could then be used as a monodentate ligand or further elaborated into a bidentate ligand. The methoxy (B1213986) group on the biphenyl scaffold could influence the electronic properties of the ligand and, consequently, the catalytic activity of the corresponding metal complex.

Palladium-catalyzed amination of aryl halides is a powerful method for the formation of C-N bonds and has found widespread application in the synthesis of pharmaceuticals and materials. nih.govnih.gov Biaryl phosphine ligands have proven to be particularly effective in promoting these reactions, even with challenging substrates. nih.govresearcher.life The bulky and electron-rich nature of these ligands facilitates the key steps of the catalytic cycle. tcichemicals.com

A phosphine ligand derived from this compound could potentially be a valuable ligand for palladium-catalyzed aryl amination reactions. The biphenyl scaffold would provide the necessary steric bulk, while the methoxy group would contribute to the electron-donating character of the ligand.

Table 3: Key Features of Biphenyl-Based Phosphine Ligands in Catalysis

FeatureDescriptionImpact on Catalysis
Steric Bulk The two phenyl rings create a sterically demanding environment around the metal center.Promotes reductive elimination and prevents catalyst deactivation.
Electron-Donating Ability The phosphine group is an electron-donating ligand.Facilitates oxidative addition of the aryl halide to the metal center.
Atropisomeric Chirality Hindered rotation around the biphenyl C-C bond can lead to stable enantiomers.Enables enantioselective transformations in asymmetric catalysis.
Tunability Substituents on the biphenyl rings can be varied to fine-tune the steric and electronic properties.Allows for optimization of the ligand for specific catalytic reactions.

Scaffolds for the Development of Functional Organic Materials

The rigid and planar structure of the biphenyl unit makes it an attractive building block for the construction of functional organic materials. researchgate.net Biphenyl derivatives have been incorporated into a variety of materials, including liquid crystals, organic light-emitting diodes (OLEDs), and polymers. rsc.orgnih.gov The introduction of functional groups, such as the methoxy and amine groups in this compound, provides handles for further modification and for tuning the material's properties.

The amine functionality can be used to incorporate the biphenyl unit into a polymer backbone through polymerization reactions. nih.gov For example, it could be reacted with diacyl chlorides to form polyamides or with diisocyanates to form polyureas. The resulting polymers would possess the rigidity and thermal stability characteristic of biphenyl-containing materials. Furthermore, the biphenyl moiety can promote π-π stacking interactions, which can be beneficial for charge transport in organic electronic devices. nih.gov

Biphenyl-based enamines have also been investigated as p-type semiconductors, demonstrating high thermal stability and charge-carrier mobility, making them suitable for applications in OLEDs and solar cells. bohrium.com The amine group in this compound could potentially be converted to an enamine, opening up possibilities for its use in organic electronics.

Table 4: Potential Applications of this compound-Derived Materials

Material ClassSynthetic ApproachPotential PropertiesApplication
Polyamides Polycondensation with diacyl chloridesHigh thermal stability, mechanical strengthHigh-performance plastics, fibers
Polyimides Reaction with dianhydrides followed by cyclizationExcellent thermal and chemical resistanceAerospace components, electronics
Conducting Polymers Oxidative polymerization of the amineElectrical conductivityOrganic electronics, sensors
Liquid Crystals Derivatization to introduce mesogenic groupsAnisotropic optical and electrical propertiesDisplays, optical switches

This table illustrates potential material applications based on the functional groups present in the title compound.

Design and Synthesis of Biphenyl Enamines as p-Type Semiconductors

The development of organic semiconductors is a rapidly advancing field, with a focus on creating materials that are easy to synthesize, thermally stable, and possess tunable electronic properties. Biphenyl enamines have emerged as a promising class of compounds for these applications, particularly as p-type semiconductors or hole-transporting materials (HTMs).

The design of these materials often centers on a simple, one-step condensation reaction that avoids the need for expensive transition metal catalysts. researchgate.netresearchgate.net A general and effective method is the camphorsulfonic acid (CSA) catalyzed condensation of an aromatic diamine with an appropriate aldehyde. researchgate.net While research has focused on biphenyl diamines, this synthetic strategy provides a blueprint for how a monoamine like this compound could be functionalized.

In a representative study, seven new biphenyl-based enamine molecules were synthesized. researchgate.net The design principle involved reacting various biphenyl diamines with diphenylacetaldehyde (B122555) derivatives. Subtle structural modifications, such as changing the position or type of substituent groups on the biphenyl core, were found to cause significant changes in the material's properties. For instance, the presence of stronger electron-donating groups in the aromatic diamine was observed to increase the reactivity and the yield of the final enamine product. researchgate.net

The thermal stability of these synthesized enamines is a critical factor for their application in electronic devices, which are expected to operate at elevated temperatures. researchgate.net Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine the decomposition temperatures (Td) and glass transition temperatures (Tg), respectively. High values for both indicate a material that can withstand operational stress without degrading. Research shows that many biphenyl enamines exhibit high thermal stability, with decomposition temperatures often exceeding 400°C. researchgate.net

Table 1: Thermal Properties of Synthesized Biphenyl Enamines
CompoundTd (°C) at 5% weight lossTg (°C)Reference
BE1406103 researchgate.net
BE2419144 researchgate.net
BE3422134 researchgate.net

The electronic properties, specifically the ionization potential (Ip), are crucial for their function as p-type semiconductors. The Ip value, which corresponds to the highest occupied molecular orbital (HOMO) level, determines the efficiency of hole injection and transport. These values are typically measured using photoemission spectroscopy. The synthesized biphenyl enamines were found to have Ip values suitable for use as hole-transporting layers in various optoelectronic devices. researchgate.net

Exploration in Organic Light-Emitting Diodes (OLEDs) and Solar Cells

For a material to be viable in OLEDs or solar cells, it must not only have appropriate energy levels and thermal stability but also exhibit efficient charge-carrier mobility. researchgate.netresearchgate.net The hole drift mobility of the synthesized biphenyl enamines has been measured, with some materials showing exceptionally high values. For example, the enamine designated as BE3 exhibited a high carrier drift mobility, reaching 2 × 10-2 cm2V-1s-1 at strong electric fields. researchgate.netresearchgate.net This value is competitive with some of the most effective enamine-based hole-transporting materials known. researchgate.net

Based on a combination of high thermal stability, suitable ionization potentials, and high charge-carrier mobility, several of the synthesized biphenyl enamines were identified as strong candidates for application in organic or hybrid electronics. researchgate.netrsc.orgnih.gov Specifically, materials designated BE1, BE2, and BE3 emerged as the most promising for use as hole-transporting materials in devices such as organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and organic solar cells (OSCs). researchgate.net Their properties suggest they could facilitate efficient charge extraction and transport from the active layer to the electrode, a critical function for device performance.

Table 2: Electronic and Charge Transport Properties of Biphenyl Enamines
CompoundIonization Potential (Ip) (eV)Hole Mobility (cm2V-1s-1) at E=0.64 MVcm-1Reference
BE15.321.0 x 10-2 researchgate.net
BE25.321.5 x 10-2 researchgate.net
BE35.232.0 x 10-2 researchgate.net

The successful design and characterization of these biphenyl enamines demonstrate a viable pathway for developing new organic semiconductors. The principles of tuning material properties through synthetic modification of the biphenyl core structure could theoretically be applied to derivatives of this compound to explore their potential in similar applications.

As Components in Fluorescent Probes for Chemical Research

A review of scientific literature indicates a lack of specific studies detailing the design, synthesis, or application of this compound as a component in fluorescent probes. The development of fluorescent probes often relies on molecules that exhibit significant changes in their fluorescence properties (such as wavelength or intensity) in response to specific environmental changes or the presence of an analyte.

General studies on the fluorescence of biphenyl derivatives have been conducted. For instance, research on simple methoxy-substituted biphenyls, such as 2- and 4-methoxybiphenyl, found that they show no significant changes in their fluorescence over a wide pH range (pH 0-14). While this stability can be useful in some contexts, it suggests that a simple methoxy-biphenyl scaffold, without further functionalization, may not be an ideal candidate for a pH-sensitive fluorescent probe. The inherent fluorescence of the biphenyl system would likely need to be coupled with a specific analyte-responsive group to function as a chemical sensor.

Exploration of Biological and Pharmacological Research Perspectives Mechanistic and Molecular Interaction Insights

Investigation as Ligands for G Protein-Coupled Receptors (GPCRs)

Derivatives of the (3'-Methoxy[1,1'-biphenyl]-2-yl)methanamine framework have emerged as noteworthy ligands for GPCRs, a large family of transmembrane receptors that are crucial drug targets. researchgate.net

G Protein-Biased Agonism and Receptor Selectivity Studies (e.g., 5-HT7R)

Significant research has focused on N-((6-chloro-2'-methoxy-[1,1'-biphenyl]-3-yl)methyl)ethanamine, a close analog of the parent compound, as a G protein-biased agonist of the serotonin (B10506) 7 receptor (5-HT7R). researchgate.netkorea.ac.kr Biased agonism is a phenomenon where a ligand preferentially activates one downstream signaling pathway over another. In the case of many GPCRs, this involves favoring either the G protein-mediated pathway or the β-arrestin pathway. researchgate.net

Derivatives of this biphenyl (B1667301) compound have been shown to selectively activate the G protein signaling cascade of the 5-HT7R while having minimal to no engagement of the β-arrestin pathway. researchgate.netnih.gov This functional selectivity is of considerable therapeutic interest, as it may allow for the development of drugs that maximize desired effects (mediated by G protein signaling) while minimizing side effects or tolerance (often associated with β-arrestin recruitment). korea.ac.kr The 5-HT7R itself is a target for neuropsychiatric and neurodevelopmental disorders, and biased agonists could offer a more refined therapeutic approach. nih.gov

Structure-Activity Relationship (SAR) Studies on Ligand Efficacy and Potency

Structure-activity relationship (SAR) studies on a series of N-(biphenyl-3-ylmethyl)ethanamine derivatives have provided valuable insights into the molecular features governing their activity at the 5-HT7R. In one study, 16 derivatives of N-((6-chloro-2'-methoxy-[1,1'-biphenyl]-3-yl)methyl)ethanamine were synthesized and evaluated. researchgate.netkstudy.com

The modifications explored various substituents on the biphenyl rings and the amine group, leading to the identification of several potent G protein-biased agonists. researchgate.netkorea.ac.kr Notably, compound 3c was identified as having the highest efficacy, while compound 3f was the most potent agonist in the series. researchgate.netkstudy.com These findings underscore the sensitivity of the 5-HT7R to subtle structural changes in the ligand, providing a roadmap for the rational design of future biased agonists with optimized pharmacological profiles.

CompoundEfficacy (Emax %)Potency (EC50, μM)Classification
Compound 1Not ReportedNot ReportedG Protein-Biased Agonist
Compound 3c73%Not ReportedG Protein-Biased Agonist
Compound 3fNot Reported0.094G Protein-Biased Agonist
Compound 3iNot ReportedNot ReportedG Protein-Biased Agonist
Compound 3pNot ReportedNot ReportedG Protein-Biased Agonist
\ N-((6-chloro-2'-methoxy-[1,1'-biphenyl]-3-yl)methyl)ethanamine. Data from Kim, D., et al. (2021). researchgate.netkstudy.com

Modulators of Protein-Protein Interactions (PPIs)

The biphenyl core is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic key amino acid residues and disrupt or stabilize protein-protein interactions (PPIs). researchgate.netnih.gov PPIs are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases, making them attractive, albeit challenging, therapeutic targets. biopharmconsortium.com

Mechanistic Analysis of Interaction with Immune Checkpoint Proteins (e.g., PD-L1)

A particularly compelling area of research for biphenyl-containing small molecules is the inhibition of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway that cancer cells exploit to evade immune surveillance. researchgate.netnih.govresearchgate.net While monoclonal antibodies targeting this pathway have revolutionized cancer therapy, small-molecule inhibitors offer potential advantages such as oral bioavailability and better tissue penetration. researchgate.nettandfonline.com

Biphenyl derivatives have been shown to be potent inhibitors of the PD-1/PD-L1 interaction. tandfonline.com The mechanism of action for many of these small molecules is unique; instead of directly blocking the binding site in a simple competitive manner, they bind to PD-L1 and induce its dimerization. nih.govoncotarget.com This stabilized PD-L1 homodimer sterically occludes the binding surface for PD-1, thereby preventing the formation of the PD-1/PD-L1 complex and restoring T-cell-mediated antitumor immunity. researchgate.netnih.govoncotarget.com Both symmetrical and asymmetrical biphenyl structures have been explored, demonstrating that this scaffold is highly adaptable for targeting the PD-L1 dimer interface. tandfonline.comnih.gov Recent studies also suggest some biphenyl derivatives can induce apoptosis in cancer cells through non-immune pathways by binding to cytoplasmic PD-L1 and affecting downstream signaling, such as the AKT-mTOR pathway. nih.gov

Atomistic and Biophysical Characterization of Binding Events (e.g., MicroScale Thermophoresis, NMR Titrations)

Elucidating the precise binding kinetics and thermodynamics of small molecules to their protein targets is crucial for drug development. Various biophysical techniques are employed to characterize these interactions. While specific studies applying these methods to this compound are not publicly available, the investigation of other small-molecule PPI modulators provides a framework for how such characterization is performed.

Techniques like Nuclear Magnetic Resonance (NMR) titrations can provide atomic-level information about the binding site and conformational changes upon ligand binding. nih.gov X-ray crystallography has been instrumental in visualizing how biphenyl inhibitors induce the dimerization of PD-L1. nih.govoncotarget.comacs.org Furthermore, methods such as MicroScale Thermophoresis (MST) and Isothermal Titration Calorimetry (ITC) are used to quantify binding affinities (Kd), stoichiometry, and the thermodynamic driving forces of the interaction. For instance, thermal shift assays have been used to confirm that biphenyl compounds directly bind to and stabilize the PD-L1 protein. nih.govoncotarget.com

Enzyme Inhibition Studies and Mechanistic Target Engagement

The structural features of biphenyl methanamine derivatives suggest they could also be investigated as enzyme inhibitors. researchgate.net Enzyme inhibition is a well-established strategy in drug discovery, with inhibitors being crucial for treating a wide range of conditions. nih.goveurekaselect.com

The biphenyl scaffold has been incorporated into inhibitors for various enzymes. For example, biphenylalkoxyamine derivatives have been synthesized and shown to possess butyrylcholinesterase (BuChE) inhibitory activity, which is relevant for neurodegenerative diseases. nih.gov The mechanism often involves the inhibitor binding to the active site or an allosteric site, leading to competitive, noncompetitive, or uncompetitive inhibition. nih.gov The specific potential of this compound as an enzyme inhibitor would require screening against various enzyme families. Mechanistic target engagement studies would then be necessary to confirm that the compound interacts with its intended enzyme target in a cellular context, which is a critical step in validating its mechanism of action.

Inhibitory Activity Against Histone Deacetylases (HDACs)

Currently, there is a lack of publicly available scientific literature detailing any investigation into the inhibitory activity of this compound against Histone Deacetylases (HDACs). While the biphenyl scaffold is present in some molecules designed as HDAC inhibitors, no specific research has been published to indicate that this compound itself has been synthesized, tested, or evaluated for this purpose. Therefore, no data on its potency, selectivity, or mechanism of action as an HDAC inhibitor is available.

Targeting Nuclear Receptors (e.g., Peroxisome Proliferator-Activated Receptor Gamma - PPARγ)

An extensive search of scientific literature reveals no studies on the interaction of this compound with nuclear receptors, including the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). There are no published reports of this compound being investigated as a potential agonist, antagonist, or modulator of PPARγ activity. As such, there is no data available on its binding affinity, efficacy, or its potential effects on gene transcription regulated by this receptor.

Application as Fluorescent Probes for Visualization of Biological Processes

There is no information available in the scientific literature to suggest that this compound has been utilized or investigated as a fluorescent probe for the visualization of biological processes. The intrinsic fluorescent properties of this compound have not been characterized in the public domain, nor has it been functionalized or incorporated into larger molecular probes for imaging applications in cellular or in vivo systems.

Future Research Directions for 3 Methoxy 1,1 Biphenyl 2 Yl Methanamine

Development of More Sustainable and Efficient Synthetic Routes

The pursuit of green and sustainable chemistry is a paramount goal in modern organic synthesis. Future research on (3'-Methoxy[1,1'-biphenyl]-2-yl)methanamine should prioritize the development of environmentally benign synthetic methodologies. Traditional cross-coupling reactions for biphenyl (B1667301) synthesis, while effective, often rely on precious metal catalysts and hazardous organic solvents.

Future investigations could focus on:

Catalyst Development: Exploring the use of more abundant and less toxic metal catalysts, such as those based on iron, copper, or nickel, for the key biaryl coupling step. Additionally, the development of water-soluble catalysts, such as fullerene-supported palladium chloride nanocatalysts, could enable reactions to be performed in aqueous media, significantly reducing the environmental impact. researchgate.net

Alternative Solvents and Reaction Conditions: Investigating the use of greener solvents, such as ionic liquids or deep eutectic solvents, to replace traditional volatile organic compounds. Furthermore, exploring solvent-free reaction conditions or the use of microwave irradiation could lead to shorter reaction times and increased energy efficiency.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound and its derivatives. Flow chemistry offers advantages in terms of safety, scalability, and process control, contributing to a more sustainable manufacturing process.

In-depth Mechanistic Elucidations of Complex Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new transformations. For this compound, several areas warrant deeper mechanistic investigation.

Key research avenues include:

Suzuki-Miyaura Coupling: While the general mechanism of the Suzuki-Miyaura reaction is well-established, the specific influence of the methoxy (B1213986) and aminomethyl substituents on the catalytic cycle is not fully understood. nih.gov Future studies could employ a combination of kinetic experiments, spectroscopic analysis (e.g., in situ NMR), and computational modeling to elucidate the roles of these functional groups in the oxidative addition, transmetalation, and reductive elimination steps.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming C-N bonds under mild conditions. nih.govchemrxiv.orgnih.govvirginia.eduresearchgate.net Investigating the synthesis of this compound and its derivatives using photoredox-mediated cross-coupling reactions could open up new synthetic pathways. Mechanistic studies in this area would focus on identifying the key radical intermediates and understanding the electron transfer processes involved.

Rational Design and Synthesis of Novel Derivatives with Tunable Reactivity and Selectivity

The inherent functionality of this compound makes it an excellent starting point for the synthesis of a diverse library of novel derivatives. Rational design strategies can be employed to create molecules with tailored properties for specific applications.

Future research should focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the core structure by introducing different substituents on the biphenyl rings and altering the nature of the amine functionality. nih.govwikipedia.orgmdpi.comacs.org For example, in the context of drug discovery, SAR studies could be used to optimize the binding affinity and selectivity of derivatives towards a specific biological target. nih.govwikipedia.orgmdpi.comacs.org

Inhibitor Design: The biphenyl scaffold is present in numerous biologically active compounds, including inhibitors of enzymes like sulfatases and FimH. uiowa.eduwustl.edunih.govnih.govresearchgate.netnih.gov By applying structure-based drug design principles, novel derivatives of this compound could be designed as potent and selective inhibitors for various therapeutic targets. uiowa.eduwustl.edunih.govnih.govresearchgate.netnih.gov

Antibacterial Agents: Biphenyl derivatives have shown promise as antibacterial agents. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net Future work could involve the synthesis and evaluation of new derivatives of the title compound against a panel of pathogenic bacteria, including multidrug-resistant strains. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net

Integration with Machine Learning and Artificial Intelligence for Predictive Synthesis and Property Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. These computational tools can accelerate the discovery and development of new molecules and synthetic routes.

For this compound, future research can leverage ML and AI to:

Predict Reaction Outcomes: Develop ML models to predict the success and yield of synthetic reactions for the preparation of new derivatives. mit.edusemanticscholar.orgacs.org This would enable researchers to prioritize the most promising synthetic routes, saving time and resources. mit.edusemanticscholar.orgacs.org

Optimize Reaction Conditions: Utilize AI algorithms to identify the optimal set of reaction conditions (e.g., catalyst, solvent, temperature) for a given transformation. nih.govacs.org

De Novo Design of Derivatives: Employ generative models to design novel derivatives of this compound with desired physicochemical and biological properties.

Predictive Modeling of Properties: Train deep learning models on existing data to predict properties such as bioactivity, toxicity, and material characteristics for newly designed derivatives. nih.govacs.orgmit.eduamazonaws.commit.edu

Exploration of New Catalytic Applications and Material Science Frontiers

The unique structural features of this compound suggest its potential utility in catalysis and material science.

Future research in this area could explore:

Ligand Development for Catalysis: The aminomethyl group can be readily modified to create novel bidentate or monodentate ligands for transition metal catalysis. The biphenyl backbone can provide steric bulk and electronic tuning to influence the catalytic activity and selectivity.

Organic Light-Emitting Diodes (OLEDs): Biphenyl derivatives are widely used in the construction of OLEDs as host materials or emitters. doi.orgnih.govacs.orgmdpi.com The photophysical properties of this compound and its derivatives could be investigated to assess their potential for use in next-generation display and lighting technologies. doi.orgnih.govacs.orgmdpi.com

Advanced Polymers: The bifunctional nature of the molecule makes it a potential monomer for the synthesis of novel polymers with interesting thermal and electronic properties.

Advanced Molecular Interaction Studies in Chemical Biology Contexts

Understanding how this compound and its derivatives interact with biological macromolecules is crucial for their development as therapeutic agents or chemical probes.

Future research should focus on:

Molecular Docking and Simulation: Employing computational docking and molecular dynamics simulations to predict and analyze the binding modes of derivatives with specific protein targets. nih.govnih.govmdpi.com This can provide valuable insights for the rational design of more potent and selective compounds. nih.govnih.govmdpi.com

Biophysical Interaction Studies: Utilizing biophysical techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy to experimentally characterize the binding affinity and thermodynamics of ligand-protein interactions.

Chemical Biology Probes: Developing derivatives of this compound that are functionalized with reporter tags (e.g., fluorescent dyes, biotin) to serve as chemical biology tools for studying biological processes in living cells. ens.frchemeurope.comsigmaaldrich.comnih.govsciencedaily.com

Q & A

Q. What are the established synthetic routes for (3'-Methoxy[1,1'-biphenyl]-2-yl)methanamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging palladium catalysts to couple aryl halides with boronic acids. For example:
  • Step 1 : Prepare the biphenyl core using 2-bromo-3'-methoxybiphenyl and a boronic acid derivative.
  • Step 2 : Functionalize the 2-position with an amine group via reductive amination or nucleophilic substitution.
  • Key Variables : Catalyst choice (e.g., Pd(PPh₃)₄), ligand (e.g., SPhos), solvent (e.g., toluene/water mixture), and temperature (80–110°C) critically impact yield .
  • Table 1 : Optimization Data for Suzuki Reaction
CatalystLigandSolventTemp (°C)Yield (%)
Pd(OAc)₂SPhosToluene/H₂O10078
PdCl₂(dppf)XPhosDMF/H₂O9065
Pd(PPh₃)₄NoneTHF/H₂O8052

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : Use NMR spectroscopy and mass spectrometry for characterization:
  • ¹H NMR : Expect aromatic protons as multiplet signals (δ 6.8–7.5 ppm), methoxy singlet (δ ~3.8 ppm), and amine protons (δ 1.5–2.5 ppm, broad). Coupling constants (e.g., J = 8.2 Hz for adjacent aryl protons) confirm substitution patterns .
  • MS (ESI+) : Molecular ion peak at m/z 214.1 [M+H]⁺, with fragmentation matching biphenyl cleavage .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks (OSHA PEL guidelines apply) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictory data in reported synthetic yields be resolved?

  • Methodological Answer : Discrepancies often arise from:
  • Catalyst Purity : Impurities in Pd catalysts reduce efficiency. Use freshly distilled solvents and degas reactions to prevent oxidation .
  • Boronic Acid Stability : Protect boronic acids from moisture via freeze-thaw cycles under argon.
  • Workup Procedures : Optimize extraction (e.g., pH adjustment for amine isolation) and column chromatography (silica gel, hexane/EtOAc gradient) .

Q. What role does this compound play in PROTAC (Proteolysis-Targeting Chimera) development?

  • Methodological Answer : The primary amine serves as a linker to conjugate E3 ligase ligands (e.g., thalidomide analogs) to target protein binders. Key considerations:
  • Stoichiometry : Use a 1:1 molar ratio in coupling reactions (e.g., EDC/HCl activation).
  • Solubility : Adjust DMSO/H₂O ratios to maintain PROTAC solubility during cellular assays .
  • Validation : Confirm ternary complex formation via Western blot (target protein degradation) and SPR (binding affinity) .

Q. How can researchers mitigate unexpected byproducts during functionalization of the methanamine group?

  • Methodological Answer : Common byproducts (e.g., N-oxide or dimerization) arise from:
  • Oxidative Conditions : Replace O₂-sensitive reagents with stabilized alternatives (e.g., TEMPO for radical quenching).
  • Temperature Control : Keep reactions below 25°C during amine alkylation to prevent exothermic side reactions.
  • Monitoring : Use TLC (silica, ninhydrin staining) or LC-MS to track reaction progress .

Q. What are the implications of methoxy group position on the compound's electronic properties?

  • Methodological Answer : The 3'-methoxy group donates electron density via resonance, altering:
  • Redox Potential : Cyclic voltammetry shows a shift in oxidation peaks (+0.2 V vs. non-methoxy analogs) .
  • NMR Chemical Shifts : Deshielding of adjacent protons due to electron-donating effects (e.g., δ 7.1 ppm vs. 7.3 ppm in unsubstituted analogs) .

Q. How is this compound utilized in studying drug metabolite pathways?

  • Methodological Answer : As a structural analog of valsartan impurities, it aids in:
  • Metabolite Identification : Incubate with liver microsomes (CYP450 enzymes) and analyze via HPLC-QTOF for N-oxide or glucuronide derivatives .
  • Toxicity Screening : Assess reactive intermediate formation (e.g., iminium ions) using glutathione trapping assays .

Data Contradiction Analysis

Q. Why do computational models and experimental LogP values diverge for this compound?

  • Methodological Answer :
  • Solvent Effects : Experimental LogP (e.g., 2.1 via shake-flask) may differ from DFT-calculated values (e.g., 1.8) due to solvent polarity (octanol/water vs. implicit solvation models).
  • Protonation State : Amine group pKa (~9.5) affects partitioning; adjust pH during measurements .

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Feasible Synthetic Routes

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Reactant of Route 1
(3'-Methoxy[1,1'-biphenyl]-2-yl)methanamine
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Reactant of Route 2
(3'-Methoxy[1,1'-biphenyl]-2-yl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.